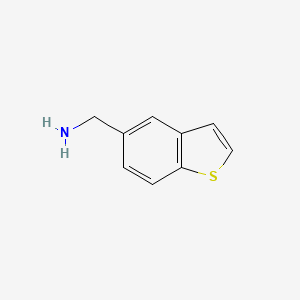

1-Benzothiophen-5-ylmethylamine

Description

Properties

IUPAC Name |

1-benzothiophen-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXRGPGYJFNJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383675 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56540-52-4 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzothiophen-5-ylmethylamine: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophen-5-ylmethylamine is a heterocyclic amine containing the benzothiophene scaffold, a privileged structure in medicinal chemistry. While the broader class of benzothiophene derivatives has been extensively studied for a wide array of pharmacological activities, specific data on the chemical and biological properties of 1-Benzothiophen-5-ylmethylamine remains limited in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known characteristics of this compound, drawing upon available data for its core structure and closely related analogs. The guide will cover its fundamental chemical identity, predicted physicochemical properties, and general principles of synthesis and reactivity. Furthermore, it will explore the vast therapeutic potential suggested by the extensive research into the benzothiophene pharmacophore, highlighting potential avenues for future investigation into 1-Benzothiophen-5-ylmethylamine as a candidate for drug discovery and development.

Introduction: The Significance of the Benzothiophene Core

The benzothiophene ring system, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is present in a variety of biologically active molecules and approved pharmaceuticals, demonstrating a remarkable versatility in interacting with diverse biological targets. The inherent properties of the benzothiophene nucleus, including its aromaticity, planarity, and the presence of a sulfur atom capable of engaging in various non-covalent interactions, contribute to its success as a pharmacophore.[2]

Derivatives of benzothiophene have been shown to exhibit a wide spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: The benzothiophene core is found in compounds with potent activity against various bacterial and fungal strains.[3]

-

Anticancer Properties: Numerous benzothiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory Effects: The scaffold is a key component in molecules designed to modulate inflammatory pathways.

-

Central Nervous System (CNS) Activity: Derivatives have been explored for their potential in treating a range of CNS disorders.

Given this extensive background, 1-Benzothiophen-5-ylmethylamine, as a specific derivative, presents an intriguing subject for further research. The introduction of a methylamine group at the 5-position of the benzothiophene ring introduces a basic center and a potential point for further chemical modification, opening up new possibilities for biological interactions and drug design.

Physicochemical Properties of 1-Benzothiophen-5-ylmethylamine

Core Chemical Identity

The fundamental identifiers for 1-Benzothiophen-5-ylmethylamine are summarized in the table below.[5]

| Property | Value |

| CAS Number | 56540-52-4 |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| IUPAC Name | (1-benzothiophen-5-yl)methanamine |

| Canonical SMILES | C1=CC2=C(C=CS2)C=C1CN |

Predicted Physicochemical Data

The following table presents computed physicochemical properties for 1-Benzothiophen-5-ylmethylamine, which can serve as a preliminary guide for experimental design.[5]

| Property | Predicted Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 54.3 Ų |

Note: These values are computationally derived and should be confirmed through experimental measurement.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 1-Benzothiophen-5-ylmethylamine is not prominently described, general synthetic strategies for substituted benzothiophenes can be adapted.

General Synthetic Approaches to the Benzothiophene Scaffold

The construction of the benzothiophene ring system is a well-established area of organic synthesis, with numerous methods available.[1][2] Common strategies often involve the cyclization of a substituted benzene derivative containing a sulfur-bearing side chain.

A generalized workflow for the synthesis of a substituted benzothiophene, which could be adapted for the synthesis of a precursor to 1-Benzothiophen-5-ylmethylamine, is depicted below.

Caption: A generalized workflow for the synthesis of substituted benzothiophenes.

Potential Synthesis of 1-Benzothiophen-5-ylmethylamine

A plausible synthetic route to 1-Benzothiophen-5-ylmethylamine could involve the following conceptual steps:

-

Formation of a 5-substituted benzothiophene: Starting from a suitable precursor, a benzothiophene ring with a functional group at the 5-position that can be converted to a methylamine is synthesized. A common precursor is 5-bromobenzothiophene.

-

Introduction of the aminomethyl group: This can be achieved through various methods, such as:

-

Cyanation followed by reduction: The 5-bromo derivative could be converted to the 5-cyano derivative, which is then reduced to the 5-aminomethyl derivative.

-

Formylation followed by reductive amination: The 5-formylbenzothiophene can be subjected to reductive amination with ammonia or a suitable nitrogen source.

-

Experimental Protocol: A Conceptual Reductive Amination Approach

This is a hypothetical protocol based on standard organic chemistry procedures and has not been experimentally validated for this specific compound.

-

Step 1: Formylation of Benzothiophene. To a solution of benzothiophene in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., Vilsmeier-Haack reagent) at a controlled temperature.

-

Step 2: Work-up and Isolation. After the reaction is complete, quench the reaction mixture and extract the product. Purify the resulting 5-formylbenzothiophene using column chromatography.

-

Step 3: Reductive Amination. Dissolve the 5-formylbenzothiophene in a suitable solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate).

-

Step 4: Reduction. Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture.

-

Step 5: Final Work-up and Purification. After the reduction is complete, perform an aqueous work-up, extract the product, and purify 1-Benzothiophen-5-ylmethylamine by column chromatography or crystallization.

Reactivity of the Benzothiophene Ring and the Aminomethyl Group

The reactivity of 1-Benzothiophen-5-ylmethylamine will be dictated by both the benzothiophene ring system and the aminomethyl substituent.

-

Benzothiophene Ring: The benzothiophene ring is known to undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents.

-

Aminomethyl Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides, sulfonamides, and imines, respectively. The basicity of the amine allows for the formation of salts, such as the hydrochloride salt, which can be advantageous for purification and handling.

Caption: Potential reaction pathways for 1-Benzothiophen-5-ylmethylamine.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 1-Benzothiophen-5-ylmethylamine, the extensive pharmacology of the benzothiophene scaffold provides a strong rationale for its investigation. The introduction of the methylamine group at the 5-position offers a handle for exploring structure-activity relationships (SAR) and developing new therapeutic agents.

Areas for Future Pharmacological Evaluation

Based on the known activities of benzothiophene derivatives, promising areas for the biological evaluation of 1-Benzothiophen-5-ylmethylamine and its derivatives include:

-

Antimicrobial and Antifungal Assays: Screening against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[3][6]

-

Anticancer Screening: Evaluating its cytotoxicity against various cancer cell lines.[4]

-

Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes that are known targets for benzothiophene-containing drugs.

-

Receptor Binding Assays: Investigating its affinity for various G-protein coupled receptors (GPCRs) or other receptor families where benzothiophenes have shown activity.

Spectral Characterization

The structural elucidation of 1-Benzothiophen-5-ylmethylamine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzothiophene ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons would provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the methylene carbon and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands for:

-

N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Absorptions for the aromatic and aliphatic C-H bonds.

-

C=C stretching: Bands in the aromatic region (around 1450-1600 cm⁻¹).

-

C-N stretching: An absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight (163.24). Fragmentation patterns would likely involve cleavage of the benzylic C-N bond.[7]

Conclusion and Future Outlook

1-Benzothiophen-5-ylmethylamine represents an under-investigated molecule with significant potential stemming from its benzothiophene core. While specific experimental data remains scarce, this guide has provided a framework for its physicochemical properties, potential synthetic routes, and likely reactivity based on established chemical principles and data from related compounds. The vast and diverse biological activities associated with the benzothiophene scaffold strongly suggest that 1-Benzothiophen-5-ylmethylamine and its derivatives are promising candidates for future drug discovery efforts.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for 1-Benzothiophen-5-ylmethylamine to enable its production in quantities sufficient for thorough investigation.

-

Conducting comprehensive experimental characterization of its physicochemical properties, including solubility, pKa, and crystal structure.

-

Performing a broad-based biological screening to identify its potential pharmacological activities.

-

Initiating structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to optimize for potency and selectivity against identified biological targets.

The exploration of this and other novel benzothiophene derivatives holds the promise of uncovering new therapeutic agents to address unmet medical needs.

References

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved February 1, 2026, from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved February 1, 2026, from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved February 1, 2026, from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 1-Benzothiophen-5-ylmethylamine. Retrieved February 1, 2026, from [Link]

-

PubMed. (2010). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. Retrieved February 1, 2026, from [Link]

-

PubMed. (n.d.). Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Retrieved February 1, 2026, from [Link]

-

PubMed. (n.d.). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Retrieved February 1, 2026, from [Link]

-

PMC - NIH. (2023, September 6). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved February 1, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). (A-J) Mass spectra of compounds 1-5 obtained by LC-ESI-QTOF-MS in full.... Retrieved February 1, 2026, from [Link]

-

MDPI. (2024, July 29). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Retrieved February 1, 2026, from [Link]

-

Beilstein Journals. (n.d.). and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н) -. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). (A-E) Proposed fragmentation routes of protonated compounds 1-5 by LC-ESI-QTOF-MS. …. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2016, February 1). (PDF) Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Retrieved February 1, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Retrieved February 1, 2026, from [Link]

-

PubMed. (n.d.). Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety. Retrieved February 1, 2026, from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2016, April 27). (PDF) On NH NMR Chemical Shifts, Part I. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). The high-resolution infrared spectrum of methylamine in the range... | Download Scientific Diagram. Retrieved February 1, 2026, from [Link]

-

Springer. (2017, August 3). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Retrieved February 1, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting .... Retrieved February 1, 2026, from [Link]

Sources

- 1. Benzothiophene synthesis [organic-chemistry.org]

- 2. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Benzothiophen-5-ylmethylamine | C9H9NS | CID 2795448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

The Definitive Guide to the Structural Elucidation of 1-Benzothiophen-5-ylmethylamine: A Senior Application Scientist's Perspective

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-Benzothiophen-5-ylmethylamine, a crucial intermediate in contemporary drug development. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind experimental design, data interpretation, and the integration of multifaceted analytical data to achieve unambiguous structural confirmation. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to not only confirm the primary structure but also to assess the purity profile of this heterocyclic amine.

Introduction: The Significance of 1-Benzothiophen-5-ylmethylamine

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2][3] 1-Benzothiophen-5-ylmethylamine, with its reactive primary amine, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its structural integrity is paramount, as any deviation can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This guide, therefore, presents a holistic and practical approach to its structural characterization, underpinned by a deep understanding of the molecule's chemical properties.

The molecular structure of 1-Benzothiophen-5-ylmethylamine is presented below (Figure 1).

Figure 1: Chemical Structure of 1-Benzothiophen-5-ylmethylamine

Caption: Structure of 1-Benzothiophen-5-ylmethylamine.

The Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation strategy relies on the convergence of data from multiple orthogonal analytical techniques. This ensures that the limitations of one method are compensated for by the strengths of another, leading to a confident and comprehensive structural assignment.

Caption: Integrated workflow for the structural elucidation of 1-Benzothiophen-5-ylmethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For 1-Benzothiophen-5-ylmethylamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

While experimental data is the gold standard, accurate prediction of NMR spectra is a powerful tool in guiding the assignment process.[4][5] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Benzothiophen-5-ylmethylamine in a common deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 1-Benzothiophen-5-ylmethylamine (in DMSO-d₆, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.05 | d | 1H | H-4 | Doublet due to coupling with H-6. |

| ~7.90 | d | 1H | H-7 | Doublet due to coupling with H-6. |

| ~7.55 | d | 1H | H-2 | Doublet due to coupling with H-3. |

| ~7.40 | d | 1H | H-3 | Doublet due to coupling with H-2. |

| ~7.30 | dd | 1H | H-6 | Doublet of doublets due to coupling with H-4 and H-7. |

| ~4.00 | s | 2H | -CH₂- | Singlet for the methylene protons. |

| ~2.50 | br s | 2H | -NH₂ | Broad singlet for the amine protons, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data for 1-Benzothiophen-5-ylmethylamine (in DMSO-d₆, 125 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~142.0 | Quaternary | C-7a |

| ~139.5 | Quaternary | C-3a |

| ~138.0 | Quaternary | C-5 |

| ~129.0 | CH | C-4 |

| ~125.0 | CH | C-7 |

| ~124.5 | CH | C-2 |

| ~123.0 | CH | C-6 |

| ~122.5 | CH | C-3 |

| ~45.0 | CH₂ | -CH₂- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the 1-Benzothiophen-5-ylmethylamine sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like those of the amine group.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[6] Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons in the aromatic rings.[7][8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[7][8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular fragments.[7][8][9]

-

Data Interpretation: A Self-Validating Approach

The interpretation of the NMR data should follow a logical and self-validating process.

Caption: Logical flow for NMR data interpretation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

For 1-Benzothiophen-5-ylmethylamine (C₉H₉NS), the expected monoisotopic mass is approximately 163.05 Da.[10] In electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) is expected to be observed. The fragmentation pattern will be characteristic of a benzylamine-type structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Benzothiophen-5-ylmethylamine

| m/z | Proposed Fragment | Notes |

| 163 | [C₉H₉NS]⁺• | Molecular Ion (M⁺•) |

| 162 | [C₉H₈NS]⁺ | Loss of a hydrogen radical |

| 146 | [C₉H₈S]⁺• | Loss of NH₂ radical |

| 134 | [C₈H₆S]⁺• | Loss of CH₂NH₂ radical |

| 118 | [C₈H₆]⁺• | Loss of CHS radical |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum in positive ion mode.

-

Data Acquisition (EI-MS): If using electron ionization, introduce the sample via a direct insertion probe or a GC inlet. An ionization energy of 70 eV is typically used.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Absorption Data

The IR spectrum of 1-Benzothiophen-5-ylmethylamine is expected to show characteristic absorptions for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methylene group, C=C bonds of the aromatic ring, and the C-S bond of the thiophene ring.

Table 4: Predicted Characteristic IR Absorptions for 1-Benzothiophen-5-ylmethylamine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium, two bands | N-H stretch | Primary Amine |

| 3100-3000 | Medium | Aromatic C-H stretch | Benzothiophene |

| 2950-2850 | Medium | Aliphatic C-H stretch | Methylene (-CH₂-) |

| ~1600, ~1450 | Medium to Strong | C=C stretch | Aromatic Ring |

| ~1600 | Medium | N-H bend (scissoring) | Primary Amine |

| ~700 | Medium | C-S stretch | Thiophene |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid film (if the sample is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet containing a small amount of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying impurities.[11][12][13][14] For 1-Benzothiophen-5-ylmethylamine, a reversed-phase HPLC method with UV detection is a suitable choice.

Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[2][15][16] For instance, if the synthesis involves the reduction of a corresponding nitrile or oxime, unreacted starting materials or partially reduced intermediates could be present.

Experimental Protocol: HPLC Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL.

Conclusion: The Synergy of a Multi-faceted Approach

The structural elucidation of 1-Benzothiophen-5-ylmethylamine is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, while mass spectrometry confirms the molecular weight and provides fragmentation information. IR spectroscopy offers a rapid confirmation of key functional groups, and HPLC ensures the purity of the material. By following the integrated and self-validating workflow outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this important pharmaceutical intermediate, ensuring the quality and integrity of their downstream applications.

References

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Institutes of Health. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. [Link]

-

H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. ISMAR. [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

2D NMR Spectroscopy. Slideshare. [Link]

-

1-Benzothiophen-5-ylmethylamine. PubChem. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. [Link]

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). National Institutes of Health. [Link]

-

DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies. [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

-

Theoretical NMR correlations based Structure Discussion. (2018). ResearchGate. [Link]

-

Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical and Clinical Research. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Benzothiophene synthesis [organic-chemistry.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. mdpi.com [mdpi.com]

- 7. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. 1-Benzothiophen-5-ylmethylamine | C9H9NS | CID 2795448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of benzothiophene derivatives

Benzothiophene derivatives are also being explored as diagnostic and therapeutic agents for neurodegenerative diseases like Alzheimer's disease (AD). [26]Novel derivatives have been synthesized that show high binding affinity for β-amyloid (Aβ) plaques, a key pathological hallmark of AD. [27]These compounds, when radiolabeled (e.g., with ¹⁸F), have potential as PET imaging agents to visualize Aβ plaques in the brain. [27]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzothiophene derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators. [19][20]

Mechanism: Inhibition of Inflammatory Mediators

Studies have shown that benzothiophene derivatives can reduce inflammatory responses in cellular models. For instance, a novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), significantly reduced nitric oxide (NO) production in LPS-induced macrophage cells. [21]

-

Causality: During an inflammatory response, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce high levels of pro-inflammatory mediators. This includes nitric oxide (produced by inducible nitric oxide synthase, iNOS) and cytokines like TNF-α and IL-6. Overproduction of these mediators can lead to tissue damage. Benzothiophene derivatives can intervene by downregulating the expression of key pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6, thereby suppressing the inflammatory cascade. [21]

Experimental Workflow: Assessing Anti-inflammatory Potential

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Sertaconazole - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 9. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 10. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]

- 17. simpleandpractical.com [simpleandpractical.com]

- 18. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. tandfonline.com [tandfonline.com]

- 21. oiccpress.com [oiccpress.com]

Unlocking the Therapeutic Potential of 1-Benzothiophen-5-ylmethylamine: A Technical Guide to Target Identification and Validation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This in-depth technical guide focuses on a specific, yet under-explored derivative, 1-Benzothiophen-5-ylmethylamine . While direct pharmacological data for this compound is scarce, its structural features—a rigid benzothiophene core and a basic aminomethyl side chain—suggest a high probability of interaction with various biological targets. This document provides a scientifically-grounded framework for identifying and validating its potential therapeutic targets. We will explore the most plausible target classes based on structure-activity relationships (SAR) of analogous compounds and provide detailed, field-proven experimental protocols for their investigation.

The Benzothiophene Scaffold: A Foundation for Diverse Pharmacology

The benzothiophene ring system is an aromatic heterocyclic compound that has been extensively utilized in drug discovery.[5] Marketed drugs such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole all feature this core structure.[3][5] The diverse therapeutic applications of benzothiophene derivatives underscore the versatility of this scaffold in engaging with a wide array of biological macromolecules, including enzymes, G-protein coupled receptors (GPCRs), and other signaling proteins.[3][4] The specific substitution pattern on the benzothiophene ring is a key determinant of target selectivity and pharmacological effect.

Hypothesized Therapeutic Target Classes for 1-Benzothiophen-5-ylmethylamine

Based on an extensive review of the literature on structurally related benzothiophene derivatives, we have identified four primary target classes that warrant investigation for 1-Benzothiophen-5-ylmethylamine. The presence of the basic amine is a critical feature, suggesting potential interactions with targets that recognize endogenous monoamines or have binding pockets with key anionic residues.

Protein Kinases: Targeting Cellular Signaling in Oncology

Rationale for Investigation: Recent studies have highlighted the potential of benzothiophene derivatives as potent protein kinase inhibitors.[6] For instance, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors with significant anti-cancer activity, targeting kinases such as Clk1/4, DRAK1, and Dyrk1A/B.[6] The structural similarity of 1-Benzothiophen-5-ylmethylamine to these compounds suggests it may also exhibit kinase inhibitory activity. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory potential of a test compound against a panel of protein kinases.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a generic serine/threonine kinase and can be modified for specific kinases of interest.[7]

-

Compound Preparation: Prepare a 10-point serial dilution of 1-Benzothiophen-5-ylmethylamine in 100% DMSO, starting at a high concentration (e.g., 1 mM).

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the test compound dilutions.

-

Add 5 µL of a 2X kinase/substrate solution.

-

Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at the Km for the specific kinase.

-

Incubate the reaction at room temperature for 1 hour.

-

Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Summary of Potential Kinase Inhibition

| Kinase Target | Predicted IC50 (nM) for 1-Benzothiophen-5-ylmethylamine | Reference Inhibitor | Reference IC50 (nM) |

| DYRK1A | To be determined | Harmine | ~50 |

| CLK1 | To be determined | TG-003 | ~20 |

| Haspin | To be determined | CHR-6494 | ~5 |

| MK2 | To be determined | PF-3644022 | ~5 |

Monoamine Oxidases (MAOs): Modulators of Neurotransmitter Levels

Rationale for Investigation: The structural similarity of 1-Benzothiophen-5-ylmethylamine to endogenous monoamine neurotransmitters (e.g., serotonin, dopamine) makes it a plausible candidate for interaction with monoamine oxidases (MAOs). Indeed, various benzothiophene derivatives have been reported as potent inhibitors of both MAO-A and MAO-B.[8][9] Some substituted (2-aminopropyl)benzo[β]thiophenes are known MAO-A inhibitors.[10] Inhibition of MAOs can lead to increased levels of neurotransmitters in the brain, a mechanism exploited by antidepressant and anti-Parkinsonian drugs.

Signaling Pathway: MAO-Catalyzed Neurotransmitter Degradation

Detailed Protocol: MAO-Glo™ Assay

This is a luminescence-based assay to measure the activity of MAO-A and MAO-B.[11]

-

Reagent Preparation: Reconstitute the MAO-A or MAO-B enzyme and the luciferin detection reagent according to the manufacturer's protocol.

-

Compound Plating: Add 5 µL of serially diluted 1-Benzothiophen-5-ylmethylamine to the wells of a white 96-well plate.

-

Enzyme Addition: Add 10 µL of the appropriate MAO enzyme to each well.

-

Reaction Initiation: Start the reaction by adding 5 µL of the MAO substrate.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Add 20 µL of the reconstituted luciferin detection reagent to each well.

-

Incubation: Incubate for an additional 20 minutes at room temperature.

-

Data Acquisition: Measure the luminescence with a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: MAO Inhibition Profile

| MAO Isoform | Predicted IC50 (nM) for 1-Benzothiophen-5-ylmethylamine | Reference Inhibitor | Reference IC50 (nM) |

| MAO-A | To be determined | Clorgyline | ~10 |

| MAO-B | To be determined | Selegiline | ~15 |

Dopamine and Serotonin Receptors: Neuromodulatory Targets

Rationale for Investigation: The aminomethylphenyl moiety is a common pharmacophore in ligands for dopamine and serotonin receptors. Benzothiophene analogs have been investigated as ligands for D2-like dopamine receptors, with some showing affinity for both D2 and D3 subtypes.[12][13] Furthermore, certain substituted benzothiophenes are known to be serotonin-norepinephrine-dopamine releasing agents and potent 5-HT2 receptor agonists.[10] Given the structural resemblance of 1-Benzothiophen-5-ylmethylamine to these classes of compounds, it is highly plausible that it interacts with one or more dopamine or serotonin receptor subtypes.

Experimental Workflow: Radioligand Binding Assay

This workflow is a standard method for determining the binding affinity of a test compound to a specific receptor.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol is for a competitive binding assay using [3H]-Spiperone.[14][15]

-

Membrane Preparation: Homogenize cells stably expressing the human dopamine D2 receptor in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Centrifuge and resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine 50 µL of the test compound (1-Benzothiophen-5-ylmethylamine) at various concentrations, 50 µL of [3H]-Spiperone (final concentration ~0.2 nM), and 100 µL of the membrane preparation.

-

Incubation: Incubate the plate at room temperature for 90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities

| Receptor Target | Predicted Ki (nM) for 1-Benzothiophen-5-ylmethylamine | Radioligand | Reference Ligand | Reference Ki (nM) |

| Dopamine D2 | To be determined | [3H]-Spiperone | Haloperidol | ~1-2 |

| Dopamine D3 | To be determined | [3H]-Spiperone | Haloperidol | ~1-2 |

| Serotonin 5-HT2A | To be determined | [3H]-Ketanserin | Ketanserin | ~1-3 |

| Serotonin 5-HT1A | To be determined | [3H]-8-OH-DPAT | 8-OH-DPAT | ~1 |

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to elucidating the therapeutic potential of 1-Benzothiophen-5-ylmethylamine. By systematically investigating its activity against protein kinases, monoamine oxidases, and monoamine receptors, researchers can efficiently identify and validate its primary biological targets. The provided protocols offer a solid foundation for these initial screening efforts. Positive hits in these assays should be followed by more in-depth secondary assays, such as functional assays (e.g., cAMP assays for GPCRs, cell-based phosphorylation assays for kinases) and selectivity profiling against a broader panel of related targets. Ultimately, this systematic approach will pave the way for understanding the mechanism of action of 1-Benzothiophen-5-ylmethylamine and will be instrumental in guiding its further development as a potential therapeutic agent.

References

- El-Gamal, M. I., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(1), 5-22.

- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences, 15(7), 1-10.

- Benzothiophene: Assorted Bioactive Effects. (n.d.). International Journal of Pharmaceutical Sciences.

- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences, 15(7), 1-10.

- Substituted benzothiophene. (n.d.). In Wikipedia. Retrieved January 31, 2026.

- 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot.

- El-Sayed, M. A.-A. (2013). Modulating Dopamine Receptors Subtype Selectivity by Thiophene and Benzothiophene based Derivatives. (Doctoral dissertation, Heinrich-Heine-Universität Düsseldorf).

- Alves, M. J., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(15), 4995.

- 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. (2022). Zenodo.

- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1124.

- Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510). (n.d.). Abcam.

- Mach, R. H., et al. (2010). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 53(14), 5291-5300.

- Protocol Recommendations for Performing a Kinase Inhibition Assay. (2023). BellBrook Labs.

- Xiao, J., et al. (2010). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.

- Leopoldo, M., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3236.

- NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- De Vita, D., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1350.

- Pandy-Szekeres, G., et al. (2011). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. British Journal of Pharmacology, 162(7), 1596-1608.

- Piao, L., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 21(11), 1431-1442.

- De Vita, D., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339–1350.

- Monoamine Oxidase (MAO) Inhibitor Screening Kit. (n.d.). Sigma-Aldrich.

- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

- Nguyen, T. L. T., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 13(5), 586-599.

- O'Brien, Z., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(11), 7586-7603.

- De Vita, D., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1350.

- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.).

- El-Sayed, M. A. A. (2013). Modulating dopamine receptors subtype selectivity by thiophene and benzothiophene based derivatives. (Doctoral dissertation, Heinrich Heine University Düsseldorf).

- Campos-González, R., et al. (2017). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 22(10), 1667.

- Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.

- Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). (n.d.). Elabscience.

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie.

- Husbands, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.

- Wiese, M., et al. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Doctoral dissertation, Rheinische Friedrich-Wilhelms-Universität Bonn).

- Romagnoli, R., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(20), 6239.

- Wacker, D., et al. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society, 136(48), 16872-16883.

- NAMPT Assay Service. (n.d.). BPS Bioscience.

- Mach, R. H., et al. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Bioorganic & Medicinal Chemistry, 18(14), 5291-5300.

- Tolstikov, V., et al. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLoS ONE, 9(12), e114019.

- Li, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 585.

- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.

- Khan, I., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)

- Kinase assays. (2020). BMG LABTECH.

- Cunningham, M., & Pardo, L. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Methods in Molecular Biology, 2541, 107-124.

- Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4627-4630.

- Romagnoli, R., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(20), 6239.

- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616.

- Kumar, S. (2023). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

Sources

- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Benzo[ b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Substituted benzothiophene - Wikipedia [en.wikipedia.org]

- 11. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

- 12. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Benzothiophen-5-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Benzothiophen-5-ylmethylamine is a heterocyclic organic compound featuring a benzothiophene core functionalized with a methylamine group. This guide provides a comprehensive overview of its fundamental physicochemical characteristics. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known experimental values with high-quality predicted data and established analytical methodologies. It is designed to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and materials science, offering insights into the compound's structure, properties, and expected analytical behavior. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2] Therefore, a thorough understanding of the physicochemical properties of its derivatives, such as 1-Benzothiophen-5-ylmethylamine, is crucial for the rational design and development of new therapeutic agents.

Chemical Identity and Molecular Structure

1-Benzothiophen-5-ylmethylamine, with the IUPAC name (1-benzothiophen-5-yl)methanamine, is characterized by a bicyclic structure where a benzene ring is fused to a thiophene ring.[3] The methylamine substituent at the 5-position is a key functional group that significantly influences the molecule's basicity, solubility, and potential for biological interactions.

| Identifier | Value | Source |

| IUPAC Name | (1-benzothiophen-5-yl)methanamine | [3] |

| CAS Number | 56540-52-4 | [3] |

| Molecular Formula | C₉H₉NS | [3] |

| Molecular Weight | 163.24 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=CS2)C=C1CN | [3] |

digraph "1-Benzothiophen-5-ylmethylamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,0!"]; C8 [label="C", pos="2.6,-1.5!"]; S1 [label="S", pos="3.9,-0.75!"]; C9 [label="C", pos="-2.6,0!"]; N1 [label="N", pos="-3.9,0!"]; H1[label="H", pos="-4.5,0.75!"]; H2[label="H", pos="-4.5,-0.75!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Thiophene ring bonds C5 -- C8; C8 -- S1; S1 -- C7; C7 -- C6;

// Methylamine group C3 -- C9; C9 -- N1; N1 -- H1; N1 -- H2;

// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C8; }

Figure 1: 2D Chemical Structure of 1-Benzothiophen-5-ylmethylamine.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the available experimental and predicted data for 1-Benzothiophen-5-ylmethylamine.

| Property | Value | Type | Source |

| Melting Point | 41 °C | Experimental | Chemical Supplier Data |

| Boiling Point | 313.1 ± 15.0 °C | Predicted | [4] |

| Water Solubility | Insoluble | General | [5] |

| pKa (Conjugate Acid) | 9.0 (approx.) | Predicted | N/A |

| LogP | 1.8 | Computed | [3] |

Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting point range suggests a high degree of purity.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used to determine the melting point of 1-Benzothiophen-5-ylmethylamine.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Determination: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

Validation: The accuracy of the apparatus should be periodically validated using certified reference standards with known melting points.

Solubility

The solubility of a compound in various solvents is crucial for its formulation, purification, and use in biological assays. Benzothiophene itself is soluble in many organic solvents like ether, acetone, and benzene, but insoluble in water.[5] Given the presence of the polar amine group, 1-Benzothiophen-5-ylmethylamine is expected to exhibit some solubility in polar organic solvents and limited solubility in non-polar solvents. Its solubility in aqueous media is expected to be pH-dependent, increasing in acidic conditions due to the formation of the protonated and more soluble ammonium salt.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

System Preparation: A known excess of 1-Benzothiophen-5-ylmethylamine is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Validation: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

pKa

The acid dissociation constant (pKa) of the conjugate acid of the amine group is a critical parameter that governs the compound's ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets. While no experimental pKa value is available, it can be predicted to be in the range of typical benzylamines.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of 1-Benzothiophen-5-ylmethylamine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Validation: The pH meter should be calibrated with standard buffer solutions before the experiment. The concentration of the titrant should be accurately known.

Figure 2: General workflow for determining key physicochemical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the benzothiophene ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm) as a complex set of multiplets. The specific chemical shifts and coupling patterns will depend on the substitution pattern.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the amine and the aromatic ring are expected to appear as a singlet or a narrowly split multiplet, likely in the range of δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of δ 1.5-3.0 ppm. This signal will exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The carbon atoms of the benzothiophene ring will resonate in the aromatic region (δ 120-145 ppm).

-

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the range of δ 40-50 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 1-Benzothiophen-5-ylmethylamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[6]

-

C-H Stretching (Aromatic): Absorptions for C-H stretching of the aromatic ring are expected just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): C-H stretching vibrations for the methylene group will appear just below 3000 cm⁻¹.

-

N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹.[6]

-

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range for an aliphatic amine.[6]

Experimental Protocol for FT-IR Spectroscopy (ATR Method):

-

Instrument Background: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid 1-Benzothiophen-5-ylmethylamine is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Mass Spectral Features (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (163.24). Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.[6]

-

Major Fragmentation Pathways: A characteristic fragmentation would be the loss of an amino group or cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable benzylic-type cation.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

-

Sample Preparation: A dilute solution of 1-Benzothiophen-5-ylmethylamine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC).

-

Separation: The compound is vaporized and separated from any impurities on the GC column.

-

Ionization: The eluted compound enters the mass spectrometer and is ionized by a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Figure 3: Workflow for the spectroscopic analysis of 1-Benzothiophen-5-ylmethylamine.

Synthesis

Proposed Synthetic Pathway:

A potential synthesis could start from 5-bromobenzothiophene. This could be converted to the 5-cyano derivative via a Rosenmund-von Braun reaction, followed by reduction of the nitrile to the primary amine.

Illustrative Experimental Protocol (Proposed):

-

Cyanation of 5-Bromobenzothiophene: 5-Bromobenzothiophene is heated with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP to yield 1-benzothiophene-5-carbonitrile.

-

Purification: The reaction mixture is cooled, poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude nitrile is then purified by column chromatography or recrystallization.

-

Reduction of the Nitrile: The purified 1-benzothiophene-5-carbonitrile is dissolved in a suitable solvent (e.g., THF or diethyl ether) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

Work-up and Isolation: After the reduction is complete, the reaction is carefully quenched, and the product is worked up to isolate the crude 1-Benzothiophen-5-ylmethylamine.

-

Final Purification: The final product is purified by column chromatography on silica gel or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Stability, Storage, and Handling

Stability:

Amines, in general, can be susceptible to oxidation and degradation upon exposure to air and light. The benzothiophene ring is relatively stable.[9] However, the aminomethyl group may be more reactive. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Storage:

1-Benzothiophen-5-ylmethylamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[10]

Handling:

As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1-Benzothiophen-5-ylmethylamine.[10] Work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be washed thoroughly with water.

Conclusion

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 1-Benzothiophen-5-ylmethylamine. While a complete set of experimental data is not yet available, the information and protocols presented herein offer a solid foundation for researchers working with this compound. The benzothiophene moiety continues to be a source of inspiration for the development of new pharmaceuticals and functional materials.[11][12] A thorough understanding of the fundamental properties of derivatives like 1-Benzothiophen-5-ylmethylamine is essential for unlocking their full potential.

References

- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. (URL not available)

- SAFETY DATA SHEET. Spectrum Chemical. (2022-11-21). (URL not available)

-

1-Benzothiophen-5-ylmethylamine | C9H9NS | CID 2795448. PubChem. [Link]

-

Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

-

ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. | Request PDF. ResearchGate. (2025-08-10). [Link]

-

Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). [Link]

-

benzothiophene. ChemBK. (2022-10-16). [Link]

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. (URL not available)

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ResearchGate. (2019-05-02). [Link]

-

IR: amines. University of Colorado Boulder. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. (2018-08-13). [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Benzylamine. MassBank. (2016-12-12). [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

Infrared Spectroscopy. CDN. [Link]

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. (2024-08-07). [Link]

-

Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Cole-Parmer. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. ResearchGate. (2025-08-06). [Link]

-

(PDF) Study of the composition of amines using IR spectroscopy. ResearchGate. (2025-12-12). [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. (2018-09-07). [Link]

-

Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. MDPI. (2024-07-29). [Link]

-

Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications (RSC Publishing). [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. (2019-05-01). [Link]

-

Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones …. ResearchGate. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. carlroth.com [carlroth.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemsynthesis.com [chemsynthesis.com]

Unlocking the Therapeutic Potential of 1-Benzothiophen-5-ylmethylamine: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically successful therapeutic agents. This technical guide provides an in-depth exploration of 1-Benzothiophen-5-ylmethylamine, a promising yet under-investigated member of this chemical class. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural features suggest significant potential for interaction with key biological targets, particularly within the central nervous system. This document will synthesize the known biological activities of the broader benzothiophene class, propose a detailed synthetic pathway for 1-Benzothiophen-5-ylmethylamine, and extrapolate its potential pharmacological applications based on robust structure-activity relationship (SAR) data from closely related analogues. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this intriguing molecule.

The Benzothiophene Scaffold: A Privileged Structure in Pharmacology

Benzothiophene, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery. Its rigid, planar geometry and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including:

-

Anticancer: Various benzothiophene derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[1]

-

Anti-inflammatory: The benzothiophene nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[1]

-

Antimicrobial: A broad spectrum of antibacterial and antifungal activities has been reported for benzothiophene-containing compounds.[1]

-